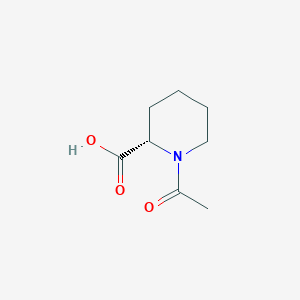
(2S)-1-acetylpiperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-アセチル-2-カルボキシピペリジンは、N-アシル-L-α-アミノ酸のクラスに属する有機化合物です。 化学式はC8H13NO3であり、アセチル基とカルボキシル基が置換されたピペリジン環を特徴としています
準備方法
1-アセチル-2-カルボキシピペリジンの合成は、通常、アセチルクロリドとピペリジンを反応させてN-アセチル-2-ピペリジンカルボキサミドを生成し、次に加水分解して目的の化合物を得る方法で行われます 。工業生産方法では、同様の工程が採用されますが、大規模合成に最適化されており、高収率と高純度が保証されます。
化学反応の分析
1-アセチル-2-カルボキシピペリジンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて、対応する酸化生成物を生成することができます。
還元: 還元反応により、化合物を異なる還元形に変換することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、酵素阻害とタンパク質相互作用に関する研究で使用されています。
科学的研究の応用
Pharmaceutical Applications
1.1 Anticancer Activity
Research has indicated that piperidine derivatives, including (2S)-1-acetylpiperidine-2-carboxylic acid, have potential anticancer properties. The compound has been involved in the synthesis of various anticancer agents through innovative approaches such as three-component 1,3-dipolar cycloaddition reactions. These methods have shown improved cytotoxicity against cancer cells compared to traditional treatments, making piperidine derivatives valuable in cancer therapy development .
1.2 Neurological Disorders
Piperidine compounds are also being explored for their efficacy in treating neurological disorders. For instance, the introduction of piperidine moieties in drug design has enhanced the pharmacokinetic properties of certain compounds, improving their ability to cross the blood-brain barrier. This characteristic is crucial for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .
Synthetic Applications
2.1 Synthesis of Bioactive Molecules
This compound serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including acylation and alkylation processes. For example, it can be used to synthesize complex molecules through decarboxylative coupling reactions, which are particularly useful for late-stage functionalization of existing drugs .
2.2 Enzymatic Resolution Techniques
Recent studies have employed enzymatic resolution techniques to enhance the selectivity of this compound derivatives. These methods utilize specific enzymes to resolve racemic mixtures into pure enantiomers, which can significantly improve the pharmacological profile of the resulting compounds .
Case Studies and Research Findings
作用機序
1-アセチル-2-カルボキシピペリジンの正確な作用機序は完全には解明されていません。 神経細胞の興奮性を調節するGABA受容体の活性を阻害することにより、中枢神経系に作用すると考えられています. この相互作用は、その鎮痛作用と抗炎症作用に寄与している可能性があります。
類似の化合物との比較
1-アセチル-2-カルボキシピペリジンは、以下のような他のピペリジン誘導体と比較することができます。
1-アセチルピペリジン: カルボキシル基が不足しており、生物活性に影響を与える可能性があります。
2-カルボキシピペリジン: アセチル基が不足しており、化学的性質と用途が異なります。
N-アシルピペリジン: さまざまなアシル基を持つより広範な化合物のクラスであり、それぞれが独自の特性と用途を持っています
1-アセチル-2-カルボキシピペリジンの独自性は、その特定の置換パターンにあり、これは独特の化学的性質と生物学的性質を付与します。
結論
1-アセチル-2-カルボキシピペリジンは、さまざまな科学分野で大きな可能性を秘めた多用途な化合物です。そのユニークな構造により、さまざまな化学反応に関与し、有望な生物活性を示すことができます。この化合物に関する継続的な研究は、新しい用途と作用機序に関する知見につながる可能性があります。
類似化合物との比較
1-ACETYL-2-CARBOXYPIPERIDINE can be compared with other piperidine derivatives, such as:
1-Acetylpiperidine: Lacks the carboxyl group, which may affect its biological activity.
2-Carboxypiperidine: Lacks the acetyl group, leading to different chemical properties and applications.
N-Acylpiperidines: A broader class of compounds with varying acyl groups, each with unique properties and uses
The uniqueness of 1-ACETYL-2-CARBOXYPIPERIDINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
1-ACETYL-2-CARBOXYPIPERIDINE is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Continued research on this compound may lead to new applications and insights into its mechanism of action.
生物活性
(2S)-1-acetylpiperidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with an acetyl group and a carboxylic acid functional group. Its molecular formula is C8H13NO3, with a molecular weight of approximately 171.19 g/mol. The compound's structure can be represented in SMILES notation as [H][C@]1(CCCCN1C(C)=O)C(O)=O .
The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with various biological targets, including:
- GABA Receptors : It is hypothesized that the compound inhibits GABA receptor activity, which could contribute to its analgesic and anti-inflammatory effects .
- Mitochondrial ATP Synthase : Interaction with this enzyme may influence ATP production, indicating potential roles in energy metabolism .
Analgesic and Anti-inflammatory Effects
Research has indicated that this compound exhibits significant analgesic and anti-inflammatory properties. These effects are critical for its evaluation as a therapeutic agent for pain management and inflammatory conditions.
Anticancer Potential
Several studies have highlighted the compound's potential as an anticancer agent . For instance, it has shown antiproliferative activity against various cancer cell lines, suggesting its utility in cancer therapy:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U937 (human histiocytic lymphoma) | 0.5 | Inhibition of cell growth |
| Pancreatic ductal adenocarcinoma | 0.8 | Induction of apoptosis |
| High-grade serous ovarian cancer | 0.6 | Inhibition of organoid growth |
These findings indicate that this compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development .
Study 1: Antiproliferative Activity
In a study evaluating the compound's effect on cancer cell lines, this compound demonstrated notable cytotoxicity. The study utilized various assays to determine cell viability and apoptosis induction:
- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 0.5 µM across multiple cancer types.
Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of this compound using mouse models of inflammation:
特性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
(2S)-1-acetylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |
InChIキー |
JACZWLDAHFCGCC-ZETCQYMHSA-N |
SMILES |
CC(=O)N1CCCCC1C(=O)O |
異性体SMILES |
CC(=O)N1CCCC[C@H]1C(=O)O |
正規SMILES |
CC(=O)N1CCCCC1C(=O)O |
同義語 |
2-Piperidinecarboxylic acid, 1-acetyl-, (2S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















